molecular formula C7H16O3 B1585115 2-(2-Propoxyethoxy)ethanol CAS No. 6881-94-3

2-(2-Propoxyethoxy)ethanol

Cat. No. B1585115
CAS RN: 6881-94-3
M. Wt: 148.2 g/mol
InChI Key: DJCYDDALXPHSHR-UHFFFAOYSA-N
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Description

2-(2-Propoxyethoxy)ethanol, also known as Diethylene glycol monopropyl ether, is a compound with the formula C7H16O3 . It is one of the volatile organic compounds that is assumed to contribute to the aroma of Khao Dawk Mali 105 brown rice . It is used as a solvent in coatings, retarder solvent for inks, coalescing aid in paints, in automotive coatings, plastic coatings, and household cleaners .


Molecular Structure Analysis

The molecular structure of 2-(2-Propoxyethoxy)ethanol consists of a chain of carbon atoms with attached hydrogen and oxygen atoms . The IUPAC Standard InChI is InChI=1S/C7H16O3/c1-2-4-9-6-7-10-5-3-8/h8H,2-7H2,1H3 .


Physical And Chemical Properties Analysis

2-(2-Propoxyethoxy)ethanol has a molecular weight of 148.2001 . It has a boiling point of 486 K and a fusion point of 219.9 K . The critical temperature is around 680 K , and the critical pressure is approximately 30.40 bar . The compound has a molar volume of 1.92 mol/l .

Scientific Research Applications

Hydrogen Production

Research has explored the use of ethanol in hydrogen production through redox processes, utilizing iron oxides in fixed bed reactors. This process allows for the complete decomposition of ethanol, resulting in a gas stream primarily composed of hydrogen and carbon monoxide (Hormilleja et al., 2014).

Transdermal Resorption

A study investigated the transdermal resorption of ethanol and 2-propanol in skin disinfectants. The findings showed no significant enhancement of dermal absorption, indicating safety in medical environments (Kirschner et al., 2007).

Thermodynamic and Spectral Analysis

Research on the densities, speeds of sound, and viscosities of 2-butoxy ethanol and its binary mixtures with other alcohols has been conducted. These studies help understand molecular interactions in liquid mixtures (Dubey & Kaur, 2013).

Electrooxidation Studies

Studies have been conducted on the electrooxidation of ethanol on electrodes in various media, providing insights into the production of hydrogen and other compounds (Zhou et al., 2010).

Biomarker Quantification

An accurate procedure for detecting (2-methoxyethoxy)acetic acid, a metabolite and biomarker for human exposure to 2-(2-methoxyethoxy)ethanol, has been developed. This is significant due to the compound's use in industrial applications and its potential toxicity (B'hymer et al., 2003).

Dielectric Relaxation Studies

Research on the dielectric relaxation of 2(2-alkoxyethoxy)ethanol–water mixtures has been conducted to understand the relaxation processes in glycol ether–water mixtures (Joshi et al., 2011).

Spectroscopic and Thermodynamic Properties

In-depth studies on the thermo-physical properties and spectra analysis of 2-(2-butoxyethoxy) ethanol and its mixtures with various alcohols have been conducted, providing valuable information on molecular interactions (Kaur & Dubey, 2018).

Carbon Dioxide Capture

Research has been carried out on CO2 uptake by various amines, including those in aqueous and non-aqueous solutions of 2-(2-methoxyethoxy)ethanol. This is crucial for understanding the efficiency of these systems for CO2 capture (Barzagli et al., 2018).

Safety And Hazards

2-(2-Propoxyethoxy)ethanol is a chemical compound that should be handled with care. Avoid contact with skin and eyes, and avoid formation of dust and aerosols .

properties

IUPAC Name

2-(2-propoxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-2-4-9-6-7-10-5-3-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCYDDALXPHSHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1027639
Record name 2-(2-Propoxyethoxy)ethanol
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid; [Eastman Chemical MSDS]
Record name Ethanol, 2-(2-propoxyethoxy)-
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Record name 2-(2-Propoxyethoxy)ethanol
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Vapor Pressure

0.05 [mmHg]
Record name 2-(2-Propoxyethoxy)ethanol
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Product Name

2-(2-Propoxyethoxy)ethanol

CAS RN

6881-94-3
Record name Diethylene glycol monopropyl ether
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Record name Diethylene glycol monopropyl ether
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Record name Ethanol, 2-(2-propoxyethoxy)-
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Record name 2-(2-Propoxyethoxy)ethanol
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Record name 2-(2-propoxyethoxy)ethanol
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Record name DIETHYLENE GLYCOL MONOPROPYL ETHER
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Synthesis routes and methods

Procedure details

A 500 ml three-necked flask was charged with 79.3 g (0.36 mol) of 1-benzyloxyethyl methacrylate, 23.1 g (0.18 mol) of glycidyl acrylate, 7.8 g (0.06 mol) of 2-hydroxyethyl methacrylate and 300 ml of methyl isobutyl ketone. A catalytic amount of 2,2′-azobis(methyl 2-methylpropionate) as a radical polymerization initiator was added to the mixture, and polymerization was performed in a nitrogen stream at 80° C. for six hours. The obtained reaction liquid was cooled, and poured in a large volume of heptane, thereby precipitating a polymer. The polymer crystal was collected by filtration, and dissolved in diethylene glycol ethylmethyl ether. The heptane and methyl isobutyl ketone contained in the solution were distilled off in vacuum, thereby obtaining a diethylene glycol ethylmethyl ether solution of polymer A-3 (1-benzyloxyethyl methacrylate/glycidyl acrylate/2-hydroxyethyl methacrylate).
Name
1-benzyloxyethyl methacrylate
Quantity
79.3 g
Type
reactant
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
2,2′-azobis(methyl 2-methylpropionate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
S Mahatheeranont, S Promdang… - Agriculture and …, 1995 - li01.tci-thaijo.org
The volatile compounds of uncooked Khao Dawk Mali 105 brown rice were extracted using simple steam distillation method under reduced pressure. After solvent extraction in …
Number of citations: 15 li01.tci-thaijo.org
VM Alves, E Muratov, D Fourches, J Strickland… - Toxicology and applied …, 2015 - Elsevier
Skin permeability is widely considered to be mechanistically implicated in chemically-induced skin sensitization. Although many chemicals have been identified as skin sensitizers, …
Number of citations: 65 www.sciencedirect.com
S Mahatheeranont, S Keawsa-ard… - Journal of agricultural …, 2001 - ACS Publications
Volatile components of uncooked Khao Dawk Mali 105 brown rice were extracted using indirect steam distillation under reduced pressure and controlled temperature in order to prevent …
Number of citations: 141 pubs.acs.org
FF Stewart, MK Harrup, CJ Orme, TA Luther - 2006 - osti.gov
A polyphosphazene having a glass transition temperature ("T.sub.g") of approximately -20.degree. C. or less. The polyphosphazene has at least one pendant group attached to a …
Number of citations: 3 www.osti.gov
K Bentayeb, LK Ackerman, T Lord… - Food Additives & …, 2013 - Taylor & Francis
Direct analysis in real time coupled to time-of-flight mass spectrometry (DART/TOF-MS) was used to detect the non-visible set-off of photoinitiators on the food contact surface of three …
Number of citations: 35 www.tandfonline.com
YW Cho, M Choi, K Lee… - Journal of bioactive and …, 2010 - journals.sagepub.com
An intelligent drug delivery system that exhibits a thermosensitive phase transition from a soluble to insoluble state was developed to deliver drugs into a tumor. Cyclotriphosphazene-Pt-…
Number of citations: 9 journals.sagepub.com
J Lum, M Schultz, E Sapper - paint.org
To address these issues, digital tools such as molecular descriptors and machine learning models are being combined with experimental measurements to better understand the time-…
Number of citations: 0 www.paint.org
Q Jia, Q Wang, P Ma, S Xia, F Yan… - Journal of Chemical & …, 2012 - ACS Publications
A new universal method to predict the properties of organic compounds named as the positional distributive contribution method has recently been proposed by our group, which has …
Number of citations: 29 pubs.acs.org
AP Kudchadker, D Ambrose… - Journal of Chemical & …, 2001 - ACS Publications
This is part 7 of a series of contributions by the critical properties group of the IUPAC Commission I.2 on Thermodynamics, Subcommittee on Thermodynamic Data. It presents all known …
Number of citations: 100 pubs.acs.org
MJ Anselme, AS Teja - Results from the Design Institute …, 1990 - AIChE Symposium Series
Number of citations: 20

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